molecular formula C19H16ClN5O2 B12181394 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B12181394
M. Wt: 381.8 g/mol
InChI Key: GYQKHWJKOVNZMV-UHFFFAOYSA-N
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Description

This compound features a 5-chloroindole moiety linked via an ethyl spacer to an acetamide group substituted with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl unit. Its structural complexity suggests applications in targeting enzymes or receptors involved in cancer, microbial infections, or neurological disorders .

Properties

Molecular Formula

C19H16ClN5O2

Molecular Weight

381.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C19H16ClN5O2/c20-13-5-6-16-15(9-13)12(10-22-16)7-8-21-18(26)11-25-19(27)14-3-1-2-4-17(14)23-24-25/h1-6,9-10,22H,7-8,11H2,(H,21,26)

InChI Key

GYQKHWJKOVNZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and benzotriazinyl intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzotriazinyl group can be introduced through various synthetic routes, including the reaction of benzotriazine with appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The benzotriazinyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Benzotriazinone/Acetamide Scaffolds

The following compounds share the 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide core but differ in N-substituents:

Compound Name N-Substituent Molecular Weight Key Features Reference
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide 5-Chloroindol-3-yl-ethyl 409.85 (calc.) Combines indole's hydrophobicity with benzotriazinone's polar interactions
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide 3-Chloro-4-fluorophenyl 332.72 Smaller substituent; potential for halogen bonding
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(pyridin-3-yl)methyl]acetamide Pyridin-3-ylmethyl 295.30 Pyridine enhances solubility and metal coordination

Key Differences :

  • The target compound’s indole-ethyl group increases steric bulk compared to phenyl or pyridyl substituents, likely affecting membrane permeability and target selectivity .
  • The 5-chloroindole may enhance binding to hydrophobic pockets in proteins, unlike the electron-deficient pyridine in .

Analogues with Indole/Acetamide Motifs

Compounds with indole cores and acetamide linkers but divergent heterocyclic substituents:

Compound Name Heterocyclic Unit Biological Activity Reference
This compound Benzotriazinone Not reported (predicted kinase/oxidase inhibition)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33) Chlorothiophene-sulfonyl COX-2 inhibition (anticancer)
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Quinazolinone InhA inhibition (antitubercular)

Key Differences :

  • Benzotriazinone (target) vs. quinazolinone (1a): Benzotriazinone’s triazine ring offers distinct π-π stacking and hydrogen-bonding geometry compared to quinazolinone’s fused pyrimidine .
  • Sulfonamide substituents (e.g., compound 33) improve solubility but may reduce CNS penetration compared to the target’s ethyl-indole group .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, also known as Y040-2890, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN5O2 with a molecular weight of approximately 381.82 g/mol. The compound features an indole moiety linked to a benzotriazinone derivative, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including human liver carcinoma (HepG2). The results demonstrated significant cytotoxicity with low IC50 values:

CompoundCell LineIC50 (μM)
Y040-2890HepG26.525
DoxorubicinHepG22.06

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent due to its potent activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties. It was tested against various bacterial strains and exhibited effective inhibition against E. coli, indicating its potential use in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound's ability to induce apoptosis in cancer cells may be linked to its structural components that interact with cellular pathways regulating growth and survival.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzotriazinone derivatives similar to this compound. For instance:

  • Synthesis Studies : Researchers synthesized various derivatives and assessed their biological activities through structure–activity relationship (SAR) studies. Modifications in the indole or benzotriazinone moieties often resulted in altered potency against cancer cell lines .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities of the compound with specific biological targets such as the E.coli Fab-H receptor and vitamin D receptor. These studies suggested strong binding interactions that correlate with observed biological activities .

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